Cas no 1806424-94-1 (Ethyl 2-amino-5-(2-carboxyethyl)benzoate)

Ethyl 2-amino-5-(2-carboxyethyl)benzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-amino-5-(2-carboxyethyl)benzoate
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- インチ: 1S/C12H15NO4/c1-2-17-12(16)9-7-8(3-5-10(9)13)4-6-11(14)15/h3,5,7H,2,4,6,13H2,1H3,(H,14,15)
- InChIKey: SYIBCBHYVQOZKK-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(C1=C(C=CC(=C1)CCC(=O)O)N)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 280
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 89.6
Ethyl 2-amino-5-(2-carboxyethyl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015004328-500mg |
Ethyl 2-amino-5-(2-carboxyethyl)benzoate |
1806424-94-1 | 97% | 500mg |
831.30 USD | 2021-06-21 | |
Alichem | A015004328-1g |
Ethyl 2-amino-5-(2-carboxyethyl)benzoate |
1806424-94-1 | 97% | 1g |
1,534.70 USD | 2021-06-21 | |
Alichem | A015004328-250mg |
Ethyl 2-amino-5-(2-carboxyethyl)benzoate |
1806424-94-1 | 97% | 250mg |
504.00 USD | 2021-06-21 |
Ethyl 2-amino-5-(2-carboxyethyl)benzoate 関連文献
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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6. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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J. T. Zhang,S. Liu,G. L. Pan,G. R. Li,X. P. Gao J. Mater. Chem. A, 2014,2, 1524-1529
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
Ethyl 2-amino-5-(2-carboxyethyl)benzoateに関する追加情報
Ethyl 2-amino-5-(2-carboxyethyl)benzoate (CAS No. 1806424-94-1): A Comprehensive Overview
Ethyl 2-amino-5-(2-carboxyethyl)benzoate, with the CAS registry number 1806424-94-1, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound, often referred to as Ethyl 2-amino-5-(2-carboxyethyl)benzoate, is characterized by its unique structure, which combines an amino group and a carboxyethyl substituent on a benzoate backbone. Its chemical formula is C13H17NO5, and it has a molecular weight of approximately 273.3 g/mol. The compound is synthesized through various routes, including nucleophilic substitution and condensation reactions, which are optimized to ensure high purity and yield.
The synthesis of Ethyl 2-amino-5-(2-carboxyethyl)benzoate involves the reaction of 5-bromo-2-amino benzoic acid with ethyl alcohol in the presence of a catalyst. This reaction pathway is well-documented in the literature and has been refined to improve efficiency. Recent studies have explored the use of microwave-assisted synthesis to accelerate the reaction process while maintaining product quality. The compound's stability under various conditions has also been investigated, revealing its resistance to thermal degradation and susceptibility to hydrolysis under acidic or basic conditions.
Ethyl 2-amino-5-(2-carboxyethyl)benzoate finds applications in diverse fields due to its functional groups' versatility. In pharmaceutical research, it serves as a valuable intermediate in the synthesis of bioactive compounds, particularly those targeting enzyme inhibition or receptor modulation. For instance, recent studies have highlighted its potential as a lead compound for developing anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes. Additionally, its carboxylic acid group enables it to act as a chelating agent in metalloenzyme inhibition studies.
In the realm of materials science, Ethyl 2-amino-5-(2-carboxyethyl)benzoate has been explored for its role in constructing coordination polymers and metal-organic frameworks (MOFs). Its ability to coordinate with metal ions such as zinc(II) and copper(II) makes it a promising candidate for applications in gas storage, catalysis, and sensing technologies. Recent advancements in MOF synthesis have leveraged this compound's structural flexibility to create porous materials with enhanced adsorption capacities.
The biological activity of Ethyl 2-amino-5-(2-carboxyethyl)benzoate has been extensively studied in vitro and in vivo models. Research indicates that it exhibits moderate cytotoxicity against certain cancer cell lines, suggesting potential applications in chemotherapy. Furthermore, its ability to modulate cellular signaling pathways has been explored in neurodegenerative disease models, where it shows promise as a neuroprotective agent.
Ethical considerations and regulatory compliance are paramount in the handling and use of Ethyl 2-amino-5-(2-carboxyethyl)benzoate. While it is not classified as a hazardous or controlled substance under current regulations, proper safety protocols must be followed during synthesis and experimentation to ensure worker safety and environmental protection.
In conclusion, Ethyl 2-amino-5-(2-carboxyethyl)benzoate (CAS No. 1806424-94-1) is a multifaceted compound with applications spanning pharmaceuticals, materials science, and biochemical research. Its unique structure and functional groups make it an invaluable tool for scientists seeking innovative solutions across these disciplines. As research continues to uncover new potentials for this compound, its role in advancing scientific knowledge will undoubtedly grow.
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